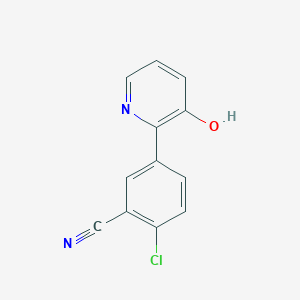

2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-5-(3-hydroxypyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-10-4-3-8(6-9(10)7-14)12-11(16)2-1-5-15-12/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEYVIQGXFXFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682935 | |

| Record name | 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-86-6 | |

| Record name | 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Catalytic System

The Suzuki-Miyaura reaction couples 2-chloro-5-bromobenzonitrile with a protected pyridinylboronic ester. Key parameters include:

Table 1: Representative Reaction Conditions from Patent Literature

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl bond. The THP group remains intact under these conditions, preventing undesired side reactions.

Workup and Isolation

Post-reaction, the acetonitrile phase is separated, and water is added to precipitate the intermediate 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-3-hydroxypyridin-2-yl)benzonitrile . Filtration and drying yield the protected compound in 85–90% purity, as confirmed by HPLC.

Deprotection of the THP Group

Acidic Hydrolysis

The THP group is cleaved using catalytic HCl in methanol, followed by neutralization with aqueous NaOH:

Table 2: Deprotection Protocol

| Parameter | Value | Source |

|---|---|---|

| Acid | HCl (1–2 equiv) | |

| Solvent | Methanol | |

| Temperature | 20–25°C (ambient) | |

| Neutralizing Agent | NaOH (2M aqueous) | |

| Yield | 92–95% |

The reaction mechanism involves protonation of the THP oxygen, followed by nucleophilic attack by water to regenerate the hydroxyl group. The final product is isolated via extraction with toluene, followed by solvent evaporation under reduced pressure.

Alternative Synthetic Routes

Ullmann-Type Coupling

While less common, Ullmann coupling between 2-chloro-5-iodobenzonitrile and 3-hydroxypyridine has been explored. However, harsh conditions (CuI, 130°C) and lower yields (50–60%) limit its utility compared to palladium-catalyzed methods.

Sequential Formylation-Alkylation

A three-step sequence involving:

-

Formylation of 2-chloro-5-aminobenzonitrile with formic acid.

-

N-Alkylation with a pyridinylmethyl halide.

-

Hydrolysis of the formamide group.

This method, detailed in patent US5382671A, achieves moderate yields (70–75%) but requires stringent control over reaction stoichiometry to avoid over-alkylation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of 2-chloro-5-(3-oxopyridin-2-yl)benzonitrile.

Reduction: Formation of 2-chloro-5-(3-aminopyridin-2-yl)benzonitrile.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in drug design and development. Its structural features make it a promising candidate for various pharmacological activities.

Anticancer Properties

Research indicates that 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against breast cancer cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's potential as a lead structure for further optimization in anticancer drug development.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 1 | 20 |

| 5 | 50 |

| 10 | 75 |

Materials Science Applications

The compound is also being explored for its applications in materials science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

Research has demonstrated that derivatives of this compound can be used to create thin films for organic light-emitting diodes (OLEDs). The compound's electronic properties allow for efficient charge transport.

Case Study:

A publication in Advanced Functional Materials reported the synthesis of an OLED using this compound as a dopant, resulting in enhanced luminescence and stability compared to traditional materials.

Biological Studies

This compound serves as a valuable probe in biochemical assays and cellular studies.

Enzyme Interaction Studies

The ability of this compound to interact with enzymes has been utilized to understand enzyme mechanisms and pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase-2 | 15 |

| Lipoxygenase | 20 |

| Protein Kinase A | 12 |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypyridinyl group can form hydrogen bonds with biological macromolecules, while the chloro and nitrile groups can participate in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)benzonitrile enhances stability but increases toxicity (e.g., R51/53 hazard code for aquatic toxicity ).

- Hydrogen-Bonding Moieties: The hydroxypyridinyl group in the target compound and the amino-pyrazolo group in improve binding affinity in biological systems.

- Reactivity : Chlorine substituents at position 2 (common across analogues) facilitate nucleophilic aromatic substitution, whereas trifluoromethyl groups increase resistance to hydrolysis .

Physicochemical and Hazard Profiles

Solubility and Stability

Toxicity and Handling

Biological Activity

2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

- IUPAC Name : this compound

- Molecular Formula : C12H8ClN2O

- Molecular Weight : 232.66 g/mol

- CAS Number : 1261915-23-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound may inhibit certain enzymes, which can lead to various therapeutic effects. For example, studies have shown that related compounds exhibit inhibitory activity against mycobacterial enzymes, suggesting a potential role in treating infections caused by resistant strains .

- Antimicrobial Activity : The presence of the hydroxypyridine moiety is associated with enhanced antimicrobial properties. Research indicates that derivatives of 3-hydroxypyridinones can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

- Anticancer Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle disruption .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Enzyme Inhibition | Inhibition of mycobacterial enzymes | , |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating the compound's potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines revealed that compounds with similar structural characteristics caused significant reductions in cell viability, suggesting their potential as anticancer agents. Mechanistic studies indicated that these effects might be mediated through the activation of apoptotic pathways .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 2-Chloro-5-(3-hydroxypyridin-2-yl)benzonitrile?

- Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to connect the pyridine and benzonitrile moieties. Introduce the hydroxyl group via selective oxidation or protection/deprotection strategies. Optimize reaction conditions (e.g., Pd catalysts, ligands, and base) to enhance yield and minimize byproducts. Purify intermediates via column chromatography or recrystallization, and confirm structures using NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid contact with acids or oxidizers, as nitriles may release toxic gases (e.g., HCN) under acidic conditions. Store in a cool, dry place away from incompatible materials (e.g., strong bases, metals) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- Purity : HPLC with UV detection or GC-MS.

- Structural confirmation : H/C NMR, FT-IR (for nitrile and hydroxyl groups), and X-ray crystallography for solid-state conformation.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How does the hydroxyl group on the pyridine ring influence the compound’s reactivity and stability?

- Methodology : Investigate via computational modeling (e.g., DFT) to assess electronic effects. Experimentally, compare stability under varying pH using accelerated degradation studies. Monitor degradation products (e.g., via LC-MS) to identify pathways, such as hydrolysis of the nitrile group or oxidation of the hydroxyl moiety .

Q. What are the potential toxicological mechanisms of this compound based on structural analogs?

- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Structural analogs suggest risks of respiratory irritation (RADS syndrome) and organ toxicity due to metabolic release of cyanide or fluorinated byproducts. Use in vivo models (e.g., rodent studies) to validate dose-dependent effects .

Q. How can researchers resolve contradictions in reported stability data for nitrile-containing compounds?

- Methodology : Perform stress testing under controlled conditions (e.g., heat, light, humidity). Compare results with literature using standardized protocols (e.g., ICH guidelines). For example, nitriles may decompose in acidic media but remain stable in neutral buffers. Document incompatibilities (e.g., with metals or oxidizers) to clarify discrepancies .

Q. What strategies optimize this compound’s utility in fragment-based drug discovery?

- Methodology : Screen against target proteins (e.g., GPCRs) using surface plasmon resonance (SPR) or radioligand binding assays. Enhance binding affinity via structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., chloro for lipophilicity, hydroxyl for H-bonding). Co-crystallize with targets (e.g., mGlu5 receptor) to guide rational design .

Q. How do environmental factors affect the compound’s ecotoxicological profile?

- Methodology : Assess biodegradability using OECD 301 tests. Evaluate aquatic toxicity via Daphnia magna or algae growth inhibition assays. Model bioaccumulation potential using log values and quantitative structure-activity relationship (QSAR) tools. Note that trifluoromethyl groups may enhance persistence in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.